![molecular formula C14H22BNO2 B1459006 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine CAS No. 1260955-10-9](/img/structure/B1459006.png)

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine

説明

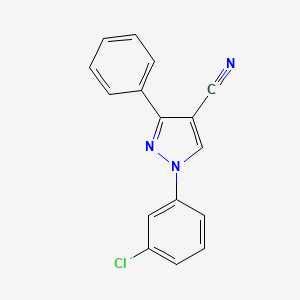

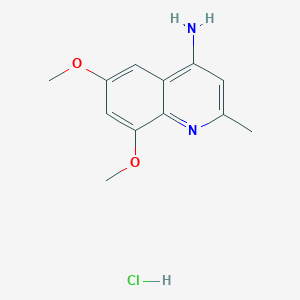

“1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine” is a derivative of boric acid . It is a significant reaction intermediate in organic synthesis reactions and has many applications in carbon-carbon coupling and carbon heterocoupling reactions . It has good biological activity and pharmacological effects, and has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reaction to extend the size of the structure .Molecular Structure Analysis

The molecular structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis

The boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reaction to extend the size of the structure . The compound has been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It has also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.07 . It has a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), and a boiling point of 130°C/20mmHg (lit.) . Its vapor pressure is 0.00586mmHg at 25°C, and its refractive index is 1.49 .科学的研究の応用

Borylation Reactions

This compound is utilized in borylation reactions , where it acts as a borylating agent to introduce boron into organic molecules . This is particularly useful for the functionalization of C-H bonds, a fundamental transformation in organic synthesis.

Suzuki-Miyaura Cross-Coupling

It serves as a key reagent in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, enabling the synthesis of complex organic structures from simpler compounds.

Hydroboration

The compound is involved in hydroboration , where it adds across the carbon-carbon double or triple bonds of alkenes and alkynes to form organoboranes . This step is crucial for subsequent transformations, such as oxidations or further coupling reactions.

Transition Metal Catalysis

It finds application in reactions involving transition metal catalysis . The presence of a transition metal can facilitate the addition of the dioxaborolane moiety to various substrates, enhancing the efficiency of the reaction.

Asymmetric Synthesis

This compound is also significant in asymmetric synthesis . It can be used to introduce chirality into molecules, which is essential for the production of enantiomerically pure pharmaceuticals.

Material Science

In the field of material science , derivatives of this compound are used in the development of conjugated microporous polymers (CMPs) . These materials have a variety of applications, including their use in supercapacitor devices due to their large surface area and great thermal stability.

Medicinal Chemistry

In medicinal chemistry , the compound’s derivatives are explored for their potential as inhibitors in various therapeutic areas . For instance, they may be used in the design of JAK2 inhibitors for the treatment of myeloproliferative disorders.

作用機序

将来の方向性

特性

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-10H,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWCIGGGXSUZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1458930.png)